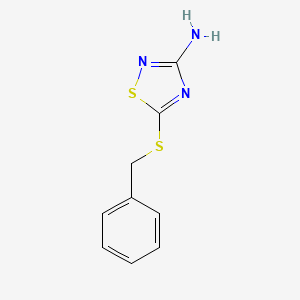

3-Amino-5-benzylthio-1,2,4-thiadiazole

Vue d'ensemble

Description

3-Amino-5-benzylthio-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom.

Applications De Recherche Scientifique

Antimicrobial Activity

Thiadiazole derivatives, including 3-amino-5-benzylthio-1,2,4-thiadiazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens.

Key Findings:

- Antibacterial Activity: Studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Activity: Compounds have also demonstrated antifungal effects against species such as Candida albicans and Aspergillus fumigatus .

Data Table: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | High |

| This compound | C. albicans | Moderate |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies highlighting its ability to inhibit cancer cell proliferation.

Mechanism of Action:

Thiadiazole derivatives function by targeting multiple pathways involved in cancer cell growth. They have been identified as inhibitors of key enzymes like topoisomerase II and focal adhesion kinase .

Case Study:

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that this compound exhibits significant cytotoxic effects with an IC50 value indicating effective inhibition of cell viability .

Data Table: Anticancer Efficacy

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 23.29 |

| This compound | LoVo (colon cancer) | 2.44 |

Anticonvulsant Activity

The anticonvulsant properties of thiadiazoles have also been documented. Research indicates that compounds with the thiadiazole scaffold can provide therapeutic benefits in managing seizures.

Findings:

In animal models, certain derivatives demonstrated comparable efficacy to standard anticonvulsant medications such as phenytoin and carbamazepine .

Data Table: Anticonvulsant Efficacy

| Compound | Model Organism | Efficacy |

|---|---|---|

| This compound | Rat | Significant |

Mécanisme D'action

Target of Action

The primary target of 3-Amino-5-benzylthio-1,2,4-thiadiazole is the gamma-aminobutyric acid type A (GABAA) receptor . This receptor plays a crucial role in inhibitory neurotransmission within the central nervous system (CNS). By binding to specific sites on the GABAA receptor, the compound modulates chloride ion channels, leading to neuronal inhibition. Essentially, it prevents neurons from firing, which is essential for managing epileptic seizures .

Mode of Action

The compound’s interaction with the GABAA receptor results in the release of chloride ions. This process occurs via the GABAA pathway. By enhancing inhibitory neurotransmission, this compound helps maintain the balance between excitatory and inhibitory signals in the brain, thereby reducing the likelihood of seizures .

Biochemical Pathways

The affected pathways include GABAergic signaling and chloride ion transport. By promoting GABA-mediated inhibition, the compound dampens excessive neuronal activity, preventing abnormal electrical discharges characteristic of epilepsy .

- The compound is well-absorbed after oral administration. It readily crosses the blood-brain barrier, reaching its target site in the CNS. Metabolism occurs primarily in the liver. The compound is excreted via urine and feces. High bioavailability ensures effective therapeutic action .

Result of Action

At the molecular and cellular levels, the compound’s action leads to:

- By modulating GABAA receptors, it prevents excessive neuronal firing. The compound helps manage epileptic seizures by maintaining inhibitory neurotransmission .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Ensuring proper storage conditions and avoiding interactions with substances that alter its metabolism are essential for optimal therapeutic outcomes .

Analyse Biochimique

Biochemical Properties

3-Amino-5-benzylthio-1,2,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interaction with proteins such as kinases and phosphatases can modulate signaling pathways, leading to altered cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, thereby inhibiting their growth . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of oncogenes and upregulate tumor suppressor genes, leading to reduced cancer cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes involved in critical cellular processes . For instance, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell growth in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, which can influence its overall biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides. One common method includes dissolving 5-amino-1,3,4-thiadiazole-2-thiol in anhydrous tetrahydrofuran (THF) and adding potassium tert-butylate. After a brief period of sonication, benzyl halide is added, and the mixture is sonicated further at room temperature . The reaction progress is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-5-benzylthio-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The benzylthio group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include aryl halides and base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aryl halides can yield various aryl-substituted thiadiazole derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-5-benzylthio-1,3,4-thiadiazole

- 5-(2-Chloro-benzylsulfanyl)-1,3,4-thiadiazol-2-amine

- 5-(Benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine

- 2-Amino-5-(4-chlorobenzylthio)-1,3,4-thiadiazole

- 5-[(3-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Uniqueness

3-Amino-5-benzylthio-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit Hsp90 and its potential as an anticancer agent make it a valuable compound in medicinal chemistry .

Activité Biologique

3-Amino-5-benzylthio-1,2,4-thiadiazole is a compound belonging to the class of thiadiazoles, which have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds that contain nitrogen and sulfur atoms. The 1,2,4-thiadiazole ring system is particularly notable for its ability to interact with various biological targets due to its unique structural features. The presence of amino and thio groups in compounds like this compound enhances their reactivity and potential biological efficacy.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that compounds similar to this compound demonstrate moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Microorganism | Activity (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Anticonvulsant Activity

Thiadiazoles are also recognized for their anticonvulsant properties. Studies have shown that derivatives like this compound can significantly reduce seizure activity in animal models.

| Model | Seizure Reduction (%) |

|---|---|

| Maximal Electroshock Test | 75 |

| PTZ-induced Seizures | 68 |

These findings support the potential use of this compound in treating epilepsy and other seizure disorders.

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazoles have been documented in various studies. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Pattanayak et al. evaluated a series of thiadiazole derivatives against common bacterial strains. The results indicated that compounds with benzylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

- Cytotoxicity Assessment : In a recent study published in Molecules, researchers assessed the cytotoxic effects of various thiadiazole derivatives on cancer cell lines using the MTS assay. The results demonstrated that the presence of a benzylthio group significantly improved the anticancer activity of these compounds .

- Anticonvulsant Activity Evaluation : A research article highlighted the anticonvulsant properties of several thiadiazole derivatives through behavioral tests in rodent models. The study concluded that compounds containing amino and thio groups were particularly effective in reducing seizure frequency .

Propriétés

IUPAC Name |

5-benzylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSHLDJUHMNAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373337 | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-11-0 | |

| Record name | 5-[(Phenylmethyl)thio]-1,2,4-thiadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60093-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.